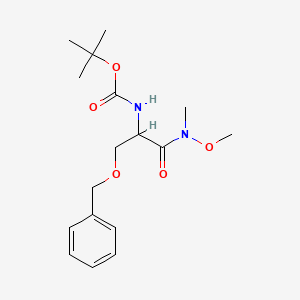
Ethyl 5-benzylnicotinate
Übersicht
Beschreibung
Ethyl 5-benzylnicotinate is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid This compound is characterized by the presence of an ethyl ester group attached to the 5-position of the nicotinic acid ring, with a benzyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzylnicotinate typically involves the esterification of 5-benzylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-benzylnicotinic acid+ethanolH2SO4this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-benzylnicotinate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other alkyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: this compound alcohol
Substitution: Various substituted nicotinates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 5-benzylnicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Ethyl 5-benzylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence other signaling pathways related to inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-benzylnicotinate can be compared with other similar compounds such as:
Methyl-5-benzylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl-5-benzylnicotinate: Similar structure but with a propyl ester group.
Benzyl-5-benzylnicotinate: Similar structure but with a benzyl ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications. This compound is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
ethyl 5-benzylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)14-9-13(10-16-11-14)8-12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3 |
InChI-Schlüssel |
HOCWHFBRGNDILN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=CC(=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-7-cyclopentyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8545447.png)
![2-[(4-Fluorophenyl)methylamino]-2-phenylacetic acid](/img/structure/B8545467.png)



![Silane, [[1-(ethylthio)ethenyl]oxy]trimethyl-](/img/structure/B8545499.png)

![3-Formyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester](/img/structure/B8545505.png)






